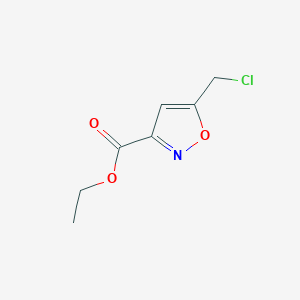

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNURPQMTRDHCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562904 | |

| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-40-3 | |

| Record name | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chloromethylisoxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

A Technical Guide to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chloromethyl group and an ethyl ester moiety on the isoxazole scaffold, making it a versatile building block for the synthesis of more complex molecular architectures. This document provides a comprehensive overview of its known physicochemical properties, plausible synthetic routes, chemical reactivity, and standard analytical workflows. The information is collated from publicly available chemical data and analogous reactivity studies, offering a technical foundation for researchers utilizing this reagent.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while some data are available from chemical suppliers, experimental values for properties like melting point and density are not widely published.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 3209-40-3 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO₃ | [1][2][3] |

| Molecular Weight | 189.60 g/mol | [1][2][3] |

| Synonyms | Ethyl 5-(chloromethyl)-1,2-oxazole-3-carboxylate, 5-(Chloromethyl)isoxazole-3-carboxylic acid ethyl ester |[3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Purity | ≥97% | [1][2] |

| Boiling Point | 312.4 ± 32.0 °C (Predicted) | [3] |

| Storage | Room Temperature |[2] |

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a logical synthetic pathway can be inferred from established isoxazole chemistry. The process likely involves a [3+2] cycloaddition to form the isoxazole ring, followed by functional group manipulation.

Synthetic Pathway

A plausible two-step synthesis begins with the formation of the corresponding hydroxymethyl isoxazole, which is subsequently chlorinated.

-

Step 1: Cycloaddition. Reaction of ethyl nitroacetate with propargyl alcohol in the presence of a base catalyst (e.g., NaOH) would yield Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate. This type of cycloaddition-condensation is a known method for forming 3,5-disubstituted isoxazoles[4][5].

-

Step 2: Chlorination. The resulting primary alcohol can be converted to the target chloromethyl derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[6].

Chemical Reactivity

The molecule possesses two primary sites of reactivity: the chloromethyl group at the C5 position and the isoxazole ring itself.

-

Nucleophilic Substitution: The C5-chloromethyl group is an excellent electrophilic site, analogous to a benzylic halide. It is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, alkoxides), making it a key functional handle for molecular elaboration[6].

-

Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation, typically using palladium on carbon (Pd/C), can open the ring to yield β-enamino ester derivatives[4][5]. This reaction provides a pathway to acyclic structures from the heterocyclic precursor.

Experimental Protocols

The following are generalized, illustrative protocols for the synthesis of this compound based on the pathway described above. Researchers should adapt these methods based on laboratory-specific conditions and safety protocols.

Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (Intermediate)

This protocol is adapted from the base-catalyzed cycloaddition method for similar isoxazoles[4].

-

To a stirred solution of ethyl nitroacetate (1.2 equivalents) and propargyl alcohol (1.0 equivalent) in a suitable solvent (e.g., ethanol/water mixture), slowly add an aqueous solution of sodium hydroxide (0.1 equivalents) at room temperature.

-

Seal the reaction vessel and heat to 50-60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Concentrate the mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Synthesis of this compound (Final Product)

This protocol is based on standard alcohol-to-chloride conversion methods[6].

-

Dissolve Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion of the starting material.

-

Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification via chromatography may be performed if necessary.

Spectroscopic Characterization and Analytical Workflow

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group (~1.4 and 4.4 ppm, respectively), a singlet for the chloromethyl protons (~4.8-5.0 ppm), and a singlet for the isoxazole C4-proton (~6.5-7.0 ppm).

-

¹³C NMR: Key resonances would include the ester carbonyl (~160-165 ppm), the isoxazole carbons (C3, C4, C5, typically in the range of 100-170 ppm), the chloromethyl carbon (~35-45 ppm), and the ethyl group carbons.

-

Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a protonated molecular ion [M+H]⁺. The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) would be a definitive feature, appearing as two peaks separated by 2 m/z units (e.g., [M+H]⁺ and [M+2+H]⁺).

A standard workflow for the analysis and purification of the synthesized product is outlined below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3209-40-3 CAS MSDS (ethyl 5-(chloromethyl)-3-isoxazolecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

CAS Number: 3209-40-3

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its known and potential applications in the development of novel therapeutics. Safety and handling information is also included. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a substituted isoxazole derivative that has garnered interest in the field of medicinal chemistry. The isoxazole scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. The presence of a reactive chloromethyl group and an ethyl ester functionality makes this compound a versatile intermediate for the synthesis of more complex molecules and libraries of potential drug candidates. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 3209-40-3 | Multiple suppliers |

| Molecular Formula | C₇H₈ClNO₃ | [4] |

| Molecular Weight | 189.60 g/mol | [5] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | 312.4 ± 32.0 °C (Predicted) | [4] |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | - |

| Solubility | Not available | - |

| pKa | -5.98 ± 0.50 (Predicted) | - |

Synthesis and Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for isoxazole synthesis.

Reaction Scheme:

A plausible synthetic pathway for the isoxazole core.

Materials:

-

Ethyl 2-chloro-3-oxobutanoate

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Ethanol

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-3-oxobutanoate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.

-

Reaction: Add sodium bicarbonate (1.2 equivalents) portion-wise to the stirred solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Note: This is a generalized protocol and may require optimization for yield and purity.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a key pharmacophore in numerous clinically used drugs and a versatile scaffold in drug discovery. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents.

Potential Therapeutic Areas:

-

Anticancer: Isoxazole derivatives have been investigated for their potential as anticancer agents. For example, novel isoxazole-amide analogues have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing promising activity[2].

-

Antimicrobial: The isoxazole nucleus is present in several antimicrobial drugs. Research has shown that certain isoxazole derivatives exhibit potent activity against various bacterial and fungal strains. A recent study highlighted the potential of a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates as antimycobacterial agents against Mycobacterium tuberculosis[6].

-

Anti-inflammatory: Some isoxazole-containing compounds have been shown to possess anti-inflammatory properties.

-

Enzyme Inhibition: Isoxazole derivatives have been designed as inhibitors for various enzymes. For instance, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized and identified as novel xanthine oxidase inhibitors, which could be potential therapeutics for gout[7]. Additionally, certain isoxazole carboxamides have been found to be potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting their potential in treating inflammatory conditions[8].

The reactive chloromethyl group at the 5-position of this compound serves as a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

References

- 1. researchgate.net [researchgate.net]

- 2. staff.najah.edu [staff.najah.edu]

- 3. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3209-40-3 CAS MSDS (ethyl 5-(chloromethyl)-3-isoxazolecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. heteroletters.org [heteroletters.org]

- 6. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally verified public data for this specific molecule, this document combines available information with predicted spectroscopic values to offer a valuable resource for researchers.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. It is crucial to note that where experimental data could not be sourced from public records, predicted values from established computational models are provided as a reference.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ethyl (-CH₂CH₃) | ~1.40 | Triplet | 3H | -CH₃ |

| Ethyl (-CH₂CH₃) | ~4.40 | Quartet | 2H | -OCH₂- |

| Chloromethyl (-CH₂Cl) | ~4.80 | Singlet | 2H | -CH₂Cl |

| Isoxazole ring (-CH=) | ~6.90 | Singlet | 1H | C4-H |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Ethyl (-CH₃) | ~14.0 | -CH₃ |

| Chloromethyl (-CH₂Cl) | ~35.0 | -CH₂Cl |

| Ethyl (-OCH₂-) | ~62.0 | -OCH₂- |

| Isoxazole ring (-CH=) | ~110.0 | C4 |

| Isoxazole ring (-C=N) | ~158.0 | C3 |

| Ester Carbonyl (C=O) | ~160.0 | C=O |

| Isoxazole ring (-C-O) | ~170.0 | C5 |

| Infrared (IR) Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H (aliphatic) | Alkyl C-H stretch |

| ~1730 | C=O | Ester carbonyl stretch |

| ~1600, ~1450 | C=N, C=C | Isoxazole ring stretch |

| ~1250 | C-O | Ester C-O stretch |

| ~750 | C-Cl | C-Cl stretch |

| Mass Spectrometry (MS) | m/z | Ion |

| 189.02 | [M]⁺ (for ³⁵Cl) | Molecular Ion |

| 191.02 | [M+2]⁺ (for ³⁷Cl) | Isotope Peak |

| 154.0 | [M-Cl]⁺ | Loss of Chlorine |

| 144.0 | [M-OC₂H₅]⁺ | Loss of Ethoxy group |

| 116.0 | [M-COOC₂H₅]⁺ | Loss of Carboethoxy group |

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles:

A common route to 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne. For the target molecule, this would likely involve the reaction of ethyl propiolate with a chloroacetonitrile oxide, which can be generated in situ from chloroacetaldoxime.

Materials:

-

Ethyl propiolate

-

Chloroacetaldoxime

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

An oxidizing agent for the in situ generation of the nitrile oxide (e.g., sodium hypochlorite)

-

An appropriate solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

A solution of chloroacetaldoxime and ethyl propiolate is prepared in a suitable solvent.

-

A base is added to the mixture to facilitate the subsequent reactions.

-

An oxidizing agent is added dropwise to the cooled reaction mixture to generate the chloroacetonitrile oxide in situ.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Disclaimer: The spectroscopic data provided in the tables, where indicated as "Predicted," are based on computational models and should be used as a reference. Experimental verification is recommended for definitive structural elucidation. The experimental protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Crystal Structure of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Assessment

An in-depth analysis for researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough investigation of public scientific databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals that the single-crystal X-ray structure of this specific compound has not been publicly reported. While the compound is commercially available, its detailed three-dimensional atomic arrangement, crucial for understanding its solid-state properties and intermolecular interactions, remains undetermined.

This guide, therefore, presents a comprehensive analysis of a closely related analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate , for which detailed crystallographic data is available[1]. This analogue provides valuable insights into the likely structural characteristics of the isoxazole carboxylate scaffold. The following sections detail the experimental protocols for the synthesis and crystallization of similar isoxazole derivatives, present the crystallographic data for the analogue in a structured format, and provide visualizations of relevant experimental workflows.

Introduction to Isoxazole Derivatives

Isoxazole derivatives are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. They are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent at the 5-position of the isoxazole ring plays a critical role in modulating these activities. The title compound, this compound, with its reactive chloromethyl group, serves as a versatile building block for the synthesis of more complex molecules. Understanding its crystal structure would provide invaluable information for rational drug design and the development of novel materials.

Experimental Protocols

While the specific experimental protocol for the crystallization of this compound is not available, a general methodology for the synthesis and crystallization of similar isoxazole derivatives can be extrapolated from the literature.

General Synthesis of Ethyl 5-substituted-isoxazole-3-carboxylates

A common route for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of the title compound, a plausible synthetic route would involve the reaction of ethyl 2-chloro-3-oxobutanoate with hydroxylamine to form an oxime, followed by cyclization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for isoxazole derivatives include ethanol, ethyl acetate, and dichloromethane. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and allowing the solution to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered crystals.

X-ray Diffraction Analysis

Data collection for single-crystal X-ray diffraction is typically performed on a diffractometer equipped with a CCD area detector using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The collected data is then processed to determine the unit cell parameters and the space group. The structure is solved by direct methods and refined by full-matrix least-squares on F².

Crystallographic Data for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate

The crystal structure of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate provides a valuable reference for the probable solid-state conformation of the title compound[1]. The key crystallographic data are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₂H₁₂N₂O₃ |

| Formula weight | 232.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 7.591(2) Å |

| b | 11.303(4) Å |

| c | 13.818(4) Å |

| α | 88.155(4)° |

| β | 87.008(4)° |

| γ | 86.233(4)° |

| Volume | 1181.0(6) ų |

| Z | 4 |

| Density (calculated) | 1.304 Mg/m³ |

| Absorption coefficient | 0.096 mm⁻¹ |

| F(000) | 488 |

| Refinement | |

| Final R indices [I>2σ(I)] | R1 = 0.0441, wR2 = 0.1098 |

| R indices (all data) | R1 = 0.0718, wR2 = 0.1221 |

Data obtained from the crystallographic study of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[1]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of an isoxazole derivative.

Conclusion

While the definitive crystal structure of this compound remains to be determined, the analysis of its close analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, provides a strong foundation for understanding its likely molecular geometry and packing in the solid state. The chloromethyl group is expected to influence the intermolecular interactions, potentially leading to the formation of C-H···O or C-H···N hydrogen bonds, which would be crucial for its crystal packing. The determination of its actual crystal structure through single-crystal X-ray diffraction is highly encouraged to provide a complete understanding of this versatile chemical building block. This would be of significant benefit to researchers in the fields of medicinal chemistry and materials science, enabling more precise molecular modeling and the rational design of new compounds with desired properties.

References

Reactivity Profile of the Chloromethyl Group on the Isoxazole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in various biological interactions. The introduction of a chloromethyl group onto this heterocycle provides a versatile handle for synthetic diversification, primarily through nucleophilic substitution reactions. This technical guide offers an in-depth exploration of the reactivity of the chloromethyl group at the 3, 4, and 5-positions of the isoxazole ring. It covers the underlying reaction mechanisms, factors influencing reactivity, quantitative data from key reactions, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for chemists engaged in the design and synthesis of novel isoxazole-containing molecules for drug discovery and development.

Core Reactivity: The SN2 Pathway

The chloromethyl group attached to an isoxazole ring is a primary alkyl halide, and its reactivity is dominated by the bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group. This backside attack results in an inversion of stereochemistry at the carbon center, although this is often not relevant for the achiral chloromethyl group itself.

The rate of the SN2 reaction is dependent on the concentrations of both the chloromethylisoxazole substrate and the nucleophile, as described by the rate law: Rate = k[isoxazole-CH₂Cl][Nu⁻]. Several factors influence the facility of this reaction, including the nature of the nucleophile, the solvent, steric hindrance around the reaction center, and the electronic properties of the isoxazole ring itself.

Factors Influencing Reactivity

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For instance, thiolates (RS⁻) are generally more potent nucleophiles than their corresponding alcohols (ROH).

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more "naked" and reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

-

Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the electrophilic carbon. While the chloromethyl group itself is not sterically hindered, substituents on the isoxazole ring, particularly at positions adjacent to the chloromethyl group, can influence the rate of reaction.[1]

-

Electronic Effects of the Isoxazole Ring: The isoxazole ring is electron-withdrawing, which can influence the electrophilicity of the chloromethyl carbon. The degree of this effect varies depending on the position of the chloromethyl group (3, 4, or 5). Generally, electron-withdrawing groups enhance the rate of SN2 reactions by making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack.

Comparative Reactivity of 3-, 4-, and 5-Chloromethylisoxazoles

While direct comparative kinetic studies are not extensively documented in the literature, the relative reactivity of the chloromethyl group at the different positions of the isoxazole ring can be inferred from the electronic properties of the heterocycle. The nitrogen atom in the isoxazole ring exerts a significant inductive and mesomeric electron-withdrawing effect. The magnitude of this effect at each position influences the electrophilicity of the attached chloromethyl carbon. Computational studies on related heterocyclic systems suggest that the electron density at the positions of the isoxazole ring can vary, which in turn would modulate the reactivity of a substituent. Generally, positions that are more electron-deficient will render the attached chloromethyl group more reactive towards nucleophilic attack.

Quantitative Reactivity Data

The following tables summarize quantitative data for nucleophilic substitution reactions of various chloromethylisoxazoles.

Table 1: Reactions of 3-Chloromethyl-5-phenylisoxazole with Various Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Substituted Phenols | K₂CO₃, DMF | 3-Aryloxymethyl-5-phenylisoxazoles | ~51% (for one example) | [2] |

| Sodium Methoxide | Methanol | 3-Methoxymethyl-5-phenylisoxazole | N/A | [2] |

| Sodium Phenylthiolate | Methanol | 3-(Phenylthiomethyl)-5-phenylisoxazole | N/A | [2] |

| Sodium Benzylthiolate | Methanol | 3-(Benzylthiomethyl)-5-phenylisoxazole | N/A | [2] |

| Morpholine | Methanol | 4-( (5-Phenylisoxazol-3-yl)methyl)morpholine | N/A | [2] |

Table 2: Reactions of 5-Chloromethylisoxazoles with Various Nucleophiles

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Chloromethyl-3-methylisoxazole | 2-Aminoethanol | N/A | 2-((3-Methylisoxazol-5-yl)methylamino)ethanol | N/A | |

| 5-Chloromethyl-3-methylisoxazole | Methylamine | N/A | N-Methyl-1-(3-methylisoxazol-5-yl)methanamine | N/A | |

| 5-Chloromethyl-3-methylisoxazole | Sodium Acetate | N/A | (3-Methylisoxazol-5-yl)methyl acetate | N/A | |

| 5-Chloromethyl-3-methylisoxazole | Sodium Methoxide | N/A | 5-(Methoxymethyl)-3-methylisoxazole | N/A | |

| 3-Aryl-5-chloromethylisoxazole | 3-Aminopropylsilatrane | N/A | Isoxazole-bridged silatranes | N/A | [3] |

| 3-Aryl-5-chloromethylisoxazole | Thiourea | N/A | Water-soluble isoxazole-thiourea conjugates | N/A | [3] |

| 3-Aryl-5-chloromethylisoxazole | Amino Acids | N/A | Water-soluble isoxazole-amino acid conjugates | N/A | [3] |

Note: "N/A" indicates that the specific yield was not provided in the cited abstract.

Experimental Protocols

The following are representative experimental protocols for the synthesis of chloromethylisoxazoles and their subsequent nucleophilic substitution reactions.

Synthesis of 3-Substituted 5-Chloromethylisoxazoles

A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles can be achieved from aldoximes and 2,3-dichloro-1-propene. The latter serves as both a solvent and a reagent.[3]

Materials:

-

Aldoxime (e.g., benzaldehyde oxime)

-

2,3-Dichloro-1-propene

-

Sodium hypochlorite solution (bleach) or an alternative oxidant like Oxone® with NaCl.

Procedure:

-

In a reaction vessel, dissolve the aldoxime in an excess of 2,3-dichloro-1-propene.

-

Slowly add the sodium hypochlorite solution to the stirred mixture. The reaction is an in-situ generation of a nitrile oxide followed by a 1,3-dipolar cycloaddition with the dichloropropene.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the excess 2,3-dichloro-1-propene by distillation under reduced pressure.

-

Purify the resulting 3-substituted 5-chloromethylisoxazole by column chromatography or recrystallization.

Williamson Ether Synthesis with a 3-Chloromethylisoxazole

This protocol is a general procedure for the reaction of a chloromethylisoxazole with a phenol to form an aryloxymethylisoxazole.

Materials:

-

3-Chloromethyl-5-phenylisoxazole

-

A substituted phenol (e.g., p-cresol)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the substituted phenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add a solution of 3-chloromethyl-5-phenylisoxazole (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reaction with a Thiol Nucleophile

This protocol describes a general method for the synthesis of an isoxazole thioether.

Materials:

-

Chloromethylisoxazole (e.g., 5-chloromethyl-3-methylisoxazole)

-

Thiol (e.g., thiophenol)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.

-

Cool the mixture back to 0 °C and add a solution of the chloromethylisoxazole (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the residue by column chromatography.

Visualizations

Reaction Mechanism

Caption: General SN2 mechanism for a chloromethylisoxazole.

Experimental Workflow

Caption: General workflow for a nucleophilic substitution reaction.

Factors Influencing Reactivity

Caption: Key factors influencing the SN2 reactivity.

Conclusion

The chloromethyl group on an isoxazole ring is a valuable functional group for the synthetic elaboration of this important heterocyclic scaffold. Its reactivity is primarily governed by the SN2 mechanism, which is influenced by a predictable set of factors including the strength of the nucleophile, solvent choice, and the electronic and steric properties of the isoxazole substrate. By understanding these principles, medicinal and synthetic chemists can effectively leverage the chloromethylisoxazole synthon to construct diverse libraries of molecules for the development of new therapeutic agents. This guide provides a foundational understanding, quantitative data, and practical protocols to aid in these endeavors.

References

Stability and Storage of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its stability and proper storage are critical for ensuring its purity, reactivity, and, ultimately, the quality of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the known stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Profile and Intrinsic Stability

This compound (CAS Number: 3209-40-3) is a bifunctional molecule featuring an isoxazole ring, an ethyl ester, and a reactive chloromethyl group.[1][2] Its stability is influenced by the inherent properties of these functional groups. The isoxazole ring, while aromatic, contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions, particularly photochemical stress.[3][4][5] The chloromethyl group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack and hydrolysis.

Key Structural Features Influencing Stability:

-

Isoxazole Ring: Prone to photolytic degradation.

-

Chloromethyl Group: A reactive site susceptible to hydrolysis and nucleophilic substitution.

-

Ethyl Ester: Can undergo hydrolysis under acidic or basic conditions.

Recommended Storage and Handling

Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to maintain the integrity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[6] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation and reaction with atmospheric moisture. |

| Light Exposure | Protect from light | The isoxazole ring is susceptible to UV degradation.[3][5] |

| Moisture | Store in a dry environment, tightly sealed | To prevent hydrolysis of the ester and the chloromethyl group. |

| Container | Tightly sealed, non-reactive glass or compatible plastic container | To prevent contamination and reaction with container materials. |

For solutions, it is recommended to prepare them fresh for use. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for no longer than one month.[3]

Potential Degradation Pathways

While specific degradation studies for this compound are not widely published, potential degradation pathways can be inferred from the reactivity of its functional groups.

Hydrolysis

The presence of both an ethyl ester and a chloromethyl group suggests that hydrolysis is a likely degradation pathway. The chloromethyl group can be hydrolyzed to a hydroxymethyl group, and the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Photodegradation

The isoxazole ring is known to be photolabile.[3] UV irradiation can cause cleavage of the N-O bond, leading to rearrangement to an oxazole or other degradation products through an azirine intermediate.[3][4][5]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3209-40-3 CAS MSDS (ethyl 5-(chloromethyl)-3-isoxazolecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Isoxazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. ICH Official web site : ICH [ich.org]

A Technical Guide to Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group and an ester moiety on the isoxazole core, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its physicochemical properties, outlines a general synthetic methodology, and explores its applications in the development of bioactive compounds.

Commercial Availability and Suppliers

This compound, identified by CAS Number 3209-40-3 , is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95% or higher. When sourcing this chemical, it is recommended to request a Certificate of Analysis (CoA) to verify its identity and purity.

Table 1: Prominent Commercial Suppliers

| Supplier | Purity | Additional Information |

| Santa Cruz Biotechnology | Inquire | Research use only. |

| BLD Pharm | Inquire | Storage at 2-8°C recommended. |

| Apollo Scientific | 95% | - |

| VWR (Amresco) | 97%+ | - |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in experimental work.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₃ | [1] |

| Molecular Weight | 189.60 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | - |

| Predicted Boiling Point | 312.4 ± 32.0 °C | - |

| Predicted Density | 1.285 ± 0.06 g/cm³ | - |

| Storage Temperature | 2-8°C (recommended) | - |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and analogous synthetic strategy can be inferred from the synthesis of related isoxazole derivatives. The construction of the isoxazole ring is a cornerstone of this process.

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For the target molecule, this would likely involve the reaction of an appropriate chloro-substituted nitrile oxide with ethyl propiolate.

A plausible synthetic route involves the reaction of 3-chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones with hydroxylamine hydrochloride to yield 3-alkyl(aryl)-5-chloromethylisoxazoles[2]. This highlights a method for the formation of the 5-chloromethylisoxazole core structure.

Another relevant synthetic strategy is the reaction of aldoximes with 2,3-dichloro-1-propene, which serves as both a reagent and a solvent, to produce 3-substituted 5-chloromethylisoxazoles[2]. This method is noted to be effective for both aromatic and aliphatic aldehydes.

The following diagram illustrates a generalized workflow for the synthesis of isoxazole derivatives, which can be adapted for the target compound.

Applications in Drug Discovery and Organic Synthesis

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3] Derivatives of isoxazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]

This compound serves as a versatile building block for the synthesis of more complex isoxazole-containing molecules. The reactive chloromethyl group at the 5-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the extension of the molecular framework. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further opportunities for derivatization.

Logical Relationship in Drug Development

The utility of this compound in a drug discovery program can be visualized as follows:

For instance, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates was generated and evaluated for antimycobacterial activity, demonstrating the utility of the isoxazole-3-carboxylate scaffold in developing new anti-TB leads.[8]

Conclusion

This compound is a commercially accessible and highly valuable synthetic intermediate. Its chemical reactivity, centered on the chloromethyl and ethyl ester functionalities, provides a robust platform for the generation of diverse molecular libraries. Given the established importance of the isoxazole core in pharmacologically active compounds, this building block will continue to be a significant tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further research into developing and publishing detailed, optimized synthetic protocols and exploring the full range of its biological applications is warranted.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. staff.najah.edu [staff.najah.edu]

- 6. cbccollege.in [cbccollege.in]

- 7. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Overview of its Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a heterocyclic compound that, while not extensively documented in publicly available literature as a final product with specific biological applications, holds significant potential as a key intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a reactive chloromethyl group and an ester functionality on an isoxazole core, makes it a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. This technical guide provides an overview of its probable synthesis, key chemical reactions, and potential applications based on the known reactivity of closely related isoxazole derivatives.

Synthesis and Chemical Properties

The chemical properties of this compound are largely dictated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene group susceptible to nucleophilic substitution. This allows for the facile introduction of a variety of functional groups, enabling the construction of a diverse library of isoxazole derivatives.

Applications in Organic Synthesis

The primary application of this compound is as a chemical intermediate. The chloromethyl group serves as a handle for derivatization, allowing for the covalent linkage of the isoxazole-3-carboxylate moiety to other molecules of interest.

Nucleophilic Substitution Reactions

The electrophilic carbon of the chloromethyl group readily reacts with a wide range of nucleophiles. This allows for the synthesis of ethers, thioethers, amines, and other derivatives. For instance, reaction with phenols under Williamson ether synthesis conditions would yield the corresponding aryloxymethylisoxazole derivatives. Similarly, reactions with thiols and amines would lead to the formation of the corresponding thioethers and aminomethyl derivatives, respectively. This versatility makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its biological activity.

Potential Applications in Drug Discovery

The isoxazole ring is a well-established pharmacophore found in numerous approved drugs and biologically active compounds.[1] Derivatives of isoxazole have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological data for this compound is not available, its role as a precursor to a variety of isoxazole-containing molecules suggests its importance in the development of new therapeutic agents.

For example, by reacting it with various amines or phenols that are themselves part of a pharmacophore, novel hybrid molecules with potentially enhanced or dual-acting biological activities could be synthesized. The ester group on the isoxazole ring can also be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, for instance, through amide bond formation.

Experimental Protocols (Inferred)

While no specific experimental protocols for this compound were found, the following are inferred procedures for its synthesis and a representative reaction, based on established chemical principles and literature on analogous compounds.

Inferred Synthesis of this compound

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

This step is based on the synthesis of similar isoxazoles via 1,3-dipolar cycloaddition.

-

To a solution of ethyl nitroacetate and propargyl alcohol in an appropriate solvent (e.g., ethanol), a base such as triethylamine or DBU is added.

-

The reaction mixture is stirred at an elevated temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate.

Step 2: Chlorination of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate

This is a standard conversion of an alcohol to a chloride.

-

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A chlorinating agent, such as thionyl chloride or phosphorus oxychloride, is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

-

The reaction mixture is then carefully quenched with ice-water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound, which can be further purified by chromatography or distillation.

Representative Reaction: Synthesis of an Aryloxymethyl Ether Derivative

-

To a solution of a substituted phenol and a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent (e.g., DMF or acetonitrile), this compound is added.

-

The reaction mixture is stirred at room temperature or heated to ensure the completion of the reaction, which is monitored by TLC.

-

After the reaction is complete, the mixture is poured into water and extracted with an organic solvent.

-

The organic extract is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired ether.

Quantitative Data Summary

A thorough review of the literature did not yield specific quantitative data (e.g., reaction yields, IC50 values, etc.) for this compound or its direct derivatives. The information presented is based on qualitative descriptions of the reactivity of similar compounds. Researchers utilizing this intermediate would need to determine such parameters empirically.

Conclusion

This compound is a valuable, albeit under-documented, reagent in organic synthesis. Its utility lies in its capacity to serve as a building block for introducing the isoxazole-3-carboxylate scaffold into a wide array of molecules. The reactive chloromethyl group allows for straightforward derivatization, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential.

References

Potential biological activities of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate derivatives

An In-depth Technical Guide on the Potential Biological Activities of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate Derivatives

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be readily modified to generate libraries of biologically active compounds is a perpetual endeavor. The isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, represents one such privileged scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide focuses on the untapped potential of derivatives originating from a specific, reactive starting material: this compound. We will explore its synthetic versatility and the promising biological activities of the resulting molecular families, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Synthetic Gateway: Reactions of this compound

The core of our exploration begins with the synthetic utility of this compound. This molecule possesses two key reactive handles: the chloromethyl group at the 5-position and the ethyl ester at the 3-position. These sites allow for a diverse range of chemical modifications, paving the way for the creation of extensive compound libraries.

The chloromethyl group is particularly amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols, leading to the formation of novel ethers, thioethers, and amino derivatives. For instance, reaction with various amines can yield a series of N-substituted aminomethyl isoxazoles. Similarly, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form a library of amide derivatives.

A general workflow for the derivatization of this compound is depicted below:

Antimicrobial Activity: A New Frontier in Fighting Resistance

The isoxazole scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have shown promise in this arena, particularly against a range of bacterial and mycobacterial strains.

Antibacterial and Antimycobacterial Activity

Recent studies have explored the synthesis of water-soluble conjugates of 3-organyl-5-(chloromethyl)isoxazoles with various moieties, including amino acids and thiourea. These derivatives have demonstrated significant bacteriostatic effects. For instance, compounds bearing a 4-methoxyphenyl or 5-nitrofuran-2-yl substituent at the 3-position, along with L-proline or N-Ac-L-cysteine residues attached to the methylene group at the 5-position, have exhibited high potency.

Furthermore, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, which can be conceptually derived from a similar isoxazole-3-carboxylate scaffold, has been evaluated for antimycobacterial activity. Several of these compounds displayed notable efficacy against Mycobacterium tuberculosis (Mtb) H37Rv strains.

Table 1: Antimicrobial Activity of Isoxazole-3-carboxylate Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| 3-(4-methoxyphenyl)-5-(substituted methyl)isoxazoles | Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, Escherichia coli | 0.06 - 2.5 | [1] |

| 3-(5-nitrofuran-2-yl)-5-(substituted methyl)isoxazoles | Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, Escherichia coli | 0.06 - 2.5 | [1] |

| Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl)isoxazole-3-carboxylate | Mycobacterium tuberculosis H37Rv | 0.25 | [2] |

| Other Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates | Mycobacterium tuberculosis H37Rv | 0.25 - 16 | [2] |

Experimental Protocols

Based on the literature, a general approach to synthesize derivatives from this compound involves the following steps:

-

Dissolution: The starting material, this compound, is dissolved in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF).

-

Nucleophile Addition: The desired nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution, often in the presence of a base like potassium carbonate or triethylamine to facilitate the reaction.

-

Reaction: The reaction mixture is stirred at room temperature or heated to a specific temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match a 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential: Targeting Key Cellular Pathways

Isoxazole derivatives have emerged as a significant class of compounds in cancer research, with various analogues demonstrating potent cytotoxic activity against a range of cancer cell lines.[3] The mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3]

While specific studies on the anticancer activity of derivatives directly from this compound are limited, the broader class of isoxazole-3-carboxylates and related structures have shown significant promise. For example, isoxazole-based carboxamides have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[4]

Cytotoxicity Data

The cytotoxic potential of various isoxazole derivatives has been evaluated against numerous cancer cell lines. For instance, certain isoxazole-based carboxamides have shown potent growth inhibitory activity against leukemia, colon cancer, and melanoma cell lines.[4]

Table 2: Anticancer Activity of Isoxazole-based Derivatives

| Compound Class | Cell Line | Activity (%GI or IC50) | Reference |

| Isoxazole-based carboxamide (3c) | Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI) | %GI = 70.79 - 92.21 at 10µM | [4] |

| Isoxazole-based ureate (8) | Hepatocellular carcinoma (HepG2) | IC50 = 0.84 µM | [4] |

| Isoxazole-based hydrazone (10a) | Hepatocellular carcinoma (HepG2) | IC50 = 0.79 µM | [4] |

| Isoxazole-based hydrazone (10c) | Hepatocellular carcinoma (HepG2) | IC50 = 0.69 µM | [4] |

| Sorafenib (Reference Drug) | Hepatocellular carcinoma (HepG2) | IC50 = 3.99 µM | [4] |

Experimental Protocols

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Isoxazole derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5]

The anti-inflammatory potential of derivatives from this compound can be inferred from studies on structurally related compounds. For example, 4,5-diarylisoxazol-3-carboxylic acids have been identified as leukotriene synthesis inhibitors, which are crucial mediators of inflammation.[5]

In Vivo Anti-inflammatory Data

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory activity of new chemical entities. Several isoxazole derivatives have demonstrated significant inhibition of paw edema in this model.

Table 3: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | Dose (mg/kg) | % Edema Inhibition (after 3h) | Reference |

| Substituted-isoxazole (5b) | 20 | 76.71 | [6] |

| Substituted-isoxazole (5c) | 20 | 75.56 | [6] |

| Substituted-isoxazole (5d) | 20 | 72.32 | [6] |

| Diclofenac Sodium (Standard) | 10 | 73.62 | [6] |

Experimental Protocols

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Conclusion and Future Directions

This compound stands out as a versatile and highly promising starting material for the development of novel therapeutic agents. Its dual reactive sites offer a straightforward path to generating diverse chemical libraries with a wide range of potential biological activities. The existing body of research on isoxazole derivatives strongly suggests that compounds derived from this scaffold are likely to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on the systematic exploration of the chemical space around this core structure. The synthesis and screening of a broad array of derivatives, coupled with detailed structure-activity relationship (SAR) studies, will be crucial in identifying lead compounds with enhanced potency and selectivity. Furthermore, elucidating the precise molecular mechanisms of action of the most promising candidates will be essential for their further development as clinically viable drugs. The journey from this reactive starting material to a new generation of isoxazole-based therapeutics is a promising avenue for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes | Semantic Scholar [semanticscholar.org]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel isoxazole derivatives starting from Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This versatile building block allows for the introduction of diverse functional groups at the 5-position of the isoxazole ring, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The primary synthetic strategy employed is the nucleophilic substitution of the reactive chloromethyl group.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous clinically approved drugs and compounds under investigation for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The targeted modification of the isoxazole core allows for the fine-tuning of pharmacological properties. This compound serves as an excellent starting material for generating libraries of novel compounds for drug discovery and development. The protocols outlined below describe the synthesis of derivatives containing amine, ether, and thioether linkages.

General Reaction Scheme

The core reaction involves the displacement of the chloride ion from the 5-(chloromethyl) group by a nucleophile (Nu-H), typically in the presence of a base.

Figure 1. General workflow for the synthesis of novel derivatives.

Data Presentation: Synthesis of Amine Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted aminomethyl isoxazole derivatives.

| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |

| 2 | Piperidine | K₂CO₃ | Acetonitrile | 80 | 6 | 89 |

| 3 | 1-Methylpiperazine | K₂CO₃ | Acetonitrile | 80 | 8 | 85 |

| 4 | Aniline | Et₃N | Dichloromethane | RT | 12 | 78 |

| 5 | 4-Chloroaniline | Et₃N | Dichloromethane | RT | 12 | 75 |

| 6 | 4-Methoxyaniline | Et₃N | Dichloromethane | RT | 12 | 82 |

Data Presentation: Synthesis of Ether and Thioether Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various phenoxymethyl and phenylthiomethyl isoxazole derivatives.

| Entry | Nucleophile (Phenol/Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | DMF | 60 | 8 | 88 |

| 2 | 4-Chlorophenol | K₂CO₃ | DMF | 60 | 8 | 85 |

| 3 | 4-Methoxyphenol | K₂CO₃ | DMF | 60 | 8 | 91 |

| 4 | Thiophenol | NaH | THF | RT | 4 | 94 |

| 5 | 4-Chlorothiophenol | NaH | THF | RT | 4 | 90 |

| 6 | 4-Methoxythiophenol | NaH | THF | RT | 4 | 93 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate Derivatives (Amine Nucleophiles)

This protocol describes a general method for the reaction of this compound with various amine nucleophiles.

Application Notes and Protocols for Nucleophilic Substitution Reactions of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution reactions of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate, a versatile building block in medicinal chemistry and agrochemical research. The isoxazole scaffold is a key component in numerous biologically active compounds, and the described methods allow for the synthesis of a diverse range of derivatives by introducing various nucleophiles at the 5-position methyl group.

Introduction

This compound is a reactive electrophile amenable to nucleophilic substitution at the chloromethyl position. This reactivity allows for the facile introduction of a variety of functional groups, including amines, phenols, and thiols, leading to the synthesis of novel isoxazole derivatives. These derivatives have shown a wide spectrum of biological activities, including insecticidal, fungicidal, herbicidal, antibacterial, and antitubercular properties. The protocols outlined below are based on established methodologies for analogous chloromethylisoxazole systems and can be adapted for a wide range of nucleophiles.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion by a nucleophile, as depicted in the following scheme:

Application Notes and Protocols: Reaction of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various N-substituted aminoethyl isoxazole derivatives through the reaction of ethyl 5-(chloromethyl)isoxazole-3-carboxylate with a range of primary, secondary, and aromatic amines. This reaction is a valuable tool for generating diverse libraries of isoxazole compounds with potential applications in medicinal chemistry and drug discovery. The resulting derivatives have shown promise as anticancer and antimicrobial agents.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities. These activities include potential as anticancer, antimicrobial, and anti-inflammatory agents. The substitution at various positions on the isoxazole ring allows for the fine-tuning of their pharmacological properties.

The reaction of this compound with amines proceeds via a nucleophilic substitution mechanism, where the amine nitrogen atom displaces the chlorine atom of the chloromethyl group. This reaction is a straightforward and efficient method for introducing a variety of amino functionalities at the 5-position of the isoxazole ring, leading to the synthesis of a diverse range of derivatives.

Reaction Scheme

The general reaction involves the nucleophilic attack of a primary, secondary, or aromatic amine on the electrophilic carbon of the chloromethyl group of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Caption: General reaction scheme for the synthesis of N-substituted aminoethyl isoxazoles.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various ethyl 5-((amino)methyl)isoxazole-3-carboxylate derivatives based on analogous reactions with structurally similar chloromethylisoxazoles.

Table 1: Reaction with Secondary Amines

| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Methanol | - | Reflux | 8 | 74 | [1] |

| Morpholine | DMF | K₂CO₃ | 90 | - | 74 | [1] |

Table 2: Reaction with Primary Amines

| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | DMF | K₂CO₃ | 90 | - | 79-89 | [1] |

Note: The data presented is for the reaction of structurally similar 3-aryl-5-(chloromethyl)isoxazoles and may serve as a starting point for optimization with this compound.

Experimental Protocols

The following are general protocols for the reaction of this compound with different classes of amines. These protocols are based on established procedures for similar compounds and should be optimized for specific substrates.

Protocol 1: General Procedure for Reaction with Secondary Amines (e.g., Morpholine)

This protocol is adapted from the synthesis of related isoxazole derivatives.[1]

Materials:

-

This compound

-

Morpholine

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-